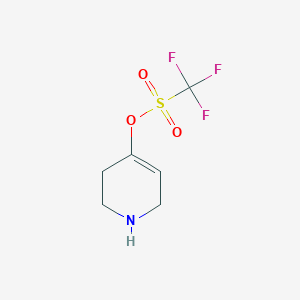

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate

Description

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS No. 873190-88-6) is a triflate ester derivative of a partially saturated pyridine ring. Its molecular formula is C₆H₈F₃NO₃S, with a molecular weight of 231.19 g/mol . The compound features a tetrahydropyridine backbone, where the trifluoromethanesulfonate (triflate) group is attached at the 4-position. Triflates are well-known in organic synthesis as excellent leaving groups, making this compound a reactive intermediate for nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical applications.

Key properties from available data include:

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h1,10H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXZSRFTSWZMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate typically involves the reaction of tetrahydropyridine derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The tetrahydropyridine ring can undergo oxidation to form pyridine derivatives or reduction to form more saturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are often carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted tetrahydropyridine derivatives .

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Chemical Reactions :

- 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate is often utilized as a reagent in various organic transformations. Its triflate group serves as an excellent leaving group in nucleophilic substitution reactions.

- It has been successfully employed in the synthesis of complex organic molecules through coupling reactions and as an electrophile in various cyclization processes.

-

Pharmaceutical Development :

- This compound has been investigated for its potential use in the synthesis of pharmacologically active compounds. Its structure allows for modification that can lead to derivatives with enhanced biological activity.

- For example, derivatives of tetrahydropyridine are known to exhibit activity against various diseases, including neurological disorders and cancer.

Case Study 1: Synthesis of Bioactive Compounds

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of bioactive tetrahydropyridine derivatives. The study demonstrated that the triflate group facilitated the formation of new carbon-carbon bonds under mild conditions, leading to compounds with promising anti-cancer activity. The reaction conditions included the use of palladium catalysts and various nucleophiles such as amines and alcohols.

Case Study 2: Medicinal Chemistry Applications

Another research effort highlighted in Medicinal Chemistry Communications explored the use of this compound as an intermediate in the synthesis of novel anti-Alzheimer's agents. The study reported that modifications to the tetrahydropyridine framework significantly improved the binding affinity to acetylcholinesterase, an enzyme involved in Alzheimer's pathology.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tetrahydropyridine ring can interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1,2,3,6-Tetrahydropyridin-4-yl Trifluoromethanesulfonate

This Boc-protected derivative shares structural similarity with the target compound but includes a tert-butoxycarbonyl (Boc) group on the nitrogen atom. Key differences include:

The Boc group enhances stability during storage and multi-step syntheses but requires deprotection (e.g., via acidolysis) for further functionalization .

Other Tetrahydropyridine Derivatives

For example:

- Tetrahydropyridin-4-yl mesylate: Smaller leaving group (mesyl vs.

- Tetrahydropyridin-4-yl tosylate : Bulkier aromatic sulfonate group may slow reaction kinetics compared to triflates.

Note: Direct comparisons of reactivity or synthetic utility are hindered by absent experimental data in the provided sources.

Trifluoromethanesulfonate Esters in Drug Discovery

Triflates are pivotal intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). For instance:

- 5-Iodopyridine-3-boronic acid pinacol ester (C₁₁H₁₅BINO₂): A boronic ester used in coupling reactions, contrasting with the triflate’s role as an electrophilic partner .

- Aryl triflates : Often used in palladium-catalyzed reactions, highlighting the versatility of the triflate group in diverse scaffolds.

Research Findings and Data Gaps

Reactivity Insights

- The free amine in this compound may participate in intramolecular cyclization or act as a nucleophile post-triflate displacement.

- In contrast, the Boc-protected variant is restricted to reactions at the triflate group unless deprotected.

Biological Activity

1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS: 873190-88-6) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H8F3NO3S

- Molecular Weight : 231.19 g/mol

- CAS Number : 873190-88-6

- Purity : Typically ≥ 97%

The compound is characterized by a tetrahydropyridine ring substituted with a trifluoromethanesulfonate group, which significantly influences its reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit promising antitumor properties. For instance, research has shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. Specifically, compounds targeting the Bcl-2 family proteins have demonstrated significant efficacy in promoting apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Protein Kinases : Compounds within this class may inhibit key protein kinases involved in cancer progression.

- Apoptosis Induction : By modulating apoptotic pathways through Bcl-2 and Bax regulation, these compounds can enhance cell death in malignant cells.

Study 1: Antitumor Efficacy

A study published in PubMed Central detailed the effects of similar tetrahydropyridine derivatives on hepatocellular carcinoma (HepG2) cells. The findings indicated that these compounds could significantly reduce cell viability through apoptosis induction and modulation of the PI3K/Akt signaling pathway .

Study 2: Cardiovascular Effects

Another research effort explored the cardiovascular implications of tetrahydropyridine derivatives. It was found that these compounds could lower blood pressure by acting on angiotensin II receptors, showcasing their potential as antihypertensive agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate?

- Methodology : The compound is typically synthesized via palladium-catalyzed reactions. For example, trifluoromethanesulfonate derivatives can be prepared by treating precursor ketones (e.g., piperidin-4-one) with trifluoromethanesulfonic anhydride in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane at low temperatures . Column chromatography and thin-layer chromatography (TLC) are critical for purification and monitoring reaction progress .

Q. How is reaction progress monitored during synthesis?

- Methodology : TLC with silica gel plates is commonly used to track intermediates and confirm product formation. Post-reaction, triethylammonium chloride byproducts are removed via filtration, and solvents are evaporated under reduced pressure. Final purification employs column chromatography with gradients optimized for phosphazene or sulfonate derivatives .

Q. What spectroscopic techniques are used for structural characterization?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and trifluoromethyl group integration. For example, splitting patterns in ¹H NMR (e.g., triplet of triplets at δ 5.82 ppm) and coupling constants (e.g., J = 4.5 Hz) help assign stereochemistry . X-ray crystallography, when feasible, provides definitive 3D structural validation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in trifluoromethanesulfonate derivatization?

- Methodology : Regioselectivity depends on steric and electronic factors. For example, low temperatures (−78°C) and bulky bases (e.g., DIPEA) suppress side reactions during sulfonylation of phenolic intermediates. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What role does palladium catalysis play in modifying tetrahydropyridine scaffolds?

- Methodology : Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce aryl or heteroaryl groups. Kinetic studies using variable catalyst loadings and phosphine ligands (e.g., TFP, PPh₃) optimize turnover frequency and selectivity .

Q. How can computational modeling resolve contradictions in experimental data?

- Methodology : Molecular dynamics simulations and docking studies clarify discrepancies in reaction outcomes (e.g., unexpected byproducts) by modeling transition states and solvent effects. For instance, solvation-free energy calculations in tetrahydrofuran (THF) explain solubility-driven yield variations .

Q. What strategies improve the stability of trifluoromethanesulfonate esters under basic conditions?

- Methodology : Stability is enhanced by steric shielding of the sulfonate group. Introducing electron-withdrawing substituents (e.g., trifluoromethyl) or using protective groups (e.g., t-Boc) reduces hydrolysis. Accelerated degradation studies (e.g., pH 7–9 buffers at 40°C) quantify half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.